4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carbohydrazide
Description
This compound belongs to the 4-hydroxyquinolin-2-one class, characterized by a bicyclic quinoline core substituted with a hydroxyl group at position 4, a ketone at position 2, and a carbohydrazide moiety at position 2. The structure also includes a propenyl (allyl) group at position 1 and an isopropylidene substituent on the hydrazide nitrogen.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(propan-2-ylideneamino)-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-4-9-19-12-8-6-5-7-11(12)14(20)13(16(19)22)15(21)18-17-10(2)3/h4-8,20H,1,9H2,2-3H3,(H,18,21) |
InChI Key |
YSTRVTUUKHPDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O)C |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-2-oxo-N'-(propan-2-ylidene)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carbohydrazide is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anti-HIV properties, as well as other potential therapeutic effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a hydroxy group, a keto group, and a carbohydrazide moiety, which contribute to its biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit moderate antibacterial properties. The minimum inhibitory concentration (MIC) assays were conducted against various bacterial strains, revealing promising results. Notably, the synthesized compounds were effective against opportunistic infections common in HIV patients.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Table 1: Antibacterial activity of synthesized compounds
Anti-HIV Activity
The compound has been evaluated for its potential as an anti-HIV agent. In vitro studies demonstrated its ability to inhibit HIV replication by targeting the integrase enzyme. The synthesized derivatives were tested for their effectiveness in blocking the integrase strand transfer (IN ST) process.
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 75 | >100 |
| Compound B | 100 | >80 |
Table 2: Anti-HIV activity of selected compounds
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Anti-HIV Mechanism : By binding to the catalytic domain of the HIV integrase enzyme, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication.
Case Studies
A study published in Pharmaceutical Research highlighted the synthesis and evaluation of various derivatives of this compound. The results indicated that modifications to the arylidene fragment significantly enhanced both antibacterial and anti-HIV activities. The most potent derivative demonstrated an EC50 value comparable to that of established antiviral drugs.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carbohydrazide exhibit notable antimicrobial properties. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro tests on various cancer cell lines, such as HCT-116 and MCF-7, have shown that certain derivatives possess significant antiproliferative effects, with IC50 values indicating potent activity in the low microgram range . This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, research indicates that this compound may exhibit antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals .
Photophysical Properties
The photophysical characteristics of this compound have been studied for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for incorporation into optoelectronic devices .
Synthesis of Novel Polymers
This compound can serve as a building block for the synthesis of novel polymers with tailored properties. By modifying the hydrazide moiety or incorporating it into copolymers, researchers can develop materials with specific mechanical and thermal properties suitable for various industrial applications .
Case Studies
Chemical Reactions Analysis
Hydrazone Condensation with Aldehydes
The carbohydrazide group undergoes condensation with aromatic and aliphatic aldehydes to form N'-arylidene derivatives. This reaction is critical for generating analogs with enhanced bioactivity.
Reaction Conditions :
-
Solvent : Absolute ethanol
-
Catalyst : 1–2 drops of concentrated H₂SO₄
-
Temperature : Reflux (78–80°C)
-
Time : 2–4 hours
Example :
This reaction expands the compound’s π-conjugation system, potentially improving interactions with biological targets like HIV-1 integrase .
Cyclization Reactions
The hydrazide moiety participates in cyclization under acidic or basic conditions to form heterocyclic systems.
Key Pathways :
-
Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives yields 1,2,3-triazole-linked hybrids (see for analogous methodology).
-
Quinoline Ring Modification : Intramolecular cyclization at elevated temperatures forms fused pyrazole or oxadiazole rings.
Example Conditions :
Nucleophilic Substitution at the Allyl Group
The prop-2-en-1-yl (allyl) group undergoes substitution reactions with nucleophiles (e.g., amines, thiols) in the presence of radical initiators or transition-metal catalysts.
Example Reaction :
Substrate : 4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carbohydrazide
Reagent : Thiophenol
Conditions :
-
AIBN (azobisisobutyronitrile) as initiator
-
Toluene, 80°C, 12 hours
Product : Thioether derivative
Yield : 60–68%
Oxidation and Reduction Reactions
Functional groups in the compound are redox-active:
Metal Complexation
The hydrazide and carbonyl groups act as bidentate ligands for transition metals, forming complexes with potential catalytic or therapeutic properties.
Example :
-
Metal Salt : Cu(NO₃)₂
-
Solvent : Methanol
-
Product : Cu(II) complex with 1:2 (metal:ligand) stoichiometry
-
Characterization : UV-Vis (λₘₐₓ = 450 nm), ESR spectroscopy
Stability Under Thermal and pH Conditions
Thermogravimetric Analysis (TGA) :
-
Decomposition onset: 220–240°C
-
Mass loss correlates with hydrazide and allyl group degradation.
pH-Dependent Reactivity :
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Hydrazide Modifications : The isopropylidene group in the target compound differs from nitrobenzoyl () or indole-derived hydrazides (), impacting electronic properties and steric bulk.
Key Observations :
Preparation Methods
Formation of the Quinoline Core
The quinoline scaffold is constructed via the Pfitzinger reaction or condensation of isatoic anhydride with diethyl malonate :
Key Data:
| Parameter | Value |
|---|---|
| Yield | 40% |
| Melting Point | 134°C |
| Molecular Weight | 234 g/mol (LC-MS: [M+H]⁺ = 235) |
Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
The ester intermediate undergoes hydrazinolysis to form the carbohydrazide:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 90% |
| Melting Point | 152°C |
| Molecular Weight | 220 g/mol (LC-MS: [M+H]⁺ = 221) |
Allylation at the N1 Position
The prop-2-en-1-yl group is introduced via alkylation :
Protocol:
-
Reactants : 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1 equiv) and allyl bromide (1.2 equiv).
-
Conditions : DMF, K₂CO₃ (2 equiv), 60°C, 6 hours.
-
Workup : Column chromatography (silica gel, ethyl acetate/hexane) yields 1-(prop-2-en-1-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (75% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity (HPLC) | >98% |
| ¹H NMR (DMSO-d₆) | δ 5.15–5.30 (m, 2H, CH₂=CH), 5.95 (m, 1H, CH₂=CH₂) |
Condensation with Acetone to Form the Hydrazone
The final step involves Schiff base formation with acetone:
Protocol:
-
Reactants : 1-(prop-2-en-1-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1 equiv) and acetone (1.5 equiv).
-
Conditions : Ethanol, H₂SO₄ (catalytic), reflux, 2 hours.
-
Workup : Crystallization from ethanol yields the target compound (85% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 225–241°C |
| IR (KBr) | 1658 cm⁻¹ (C=O), 1683 cm⁻¹ (C=N) |
| ¹H NMR (DMSO-d₆) | δ 1.95 (s, 6H, (CH₃)₂C=N), 4.85 (d, 2H, N-CH₂) |
Analytical Characterization Summary
The final product is validated using spectroscopic and chromatographic methods:
| Technique | Key Findings |
|---|---|
| LC-MS | [M+H]⁺ = 300.3 (theoretical: 299.32 g/mol) |
| ¹H NMR | Integrates signals for quinoline protons (δ 7.3–8.0), allyl (δ 5.1–5.9), and hydrazone (δ 1.95) |
| IR | Bands for OH (3200 cm⁻¹), C=O (1658 cm⁻¹), and C=N (1683 cm⁻¹) |
| HPLC | Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30) |
Critical Analysis of Methodologies
Yield Optimization Challenges
Solvent and Catalyst Selection
-
Ethanol vs. DMF : Ethanol is preferred for hydrazone formation due to its polarity and ability to dissolve both reactants.
-
H₂SO₄ Catalysis : Acidic conditions accelerate imine formation but require strict temperature control to avoid decomposition.
Comparative Data Across Literature
| Step | Reported Yield | Conditions | Source |
|---|---|---|---|
| Quinoline Core | 40–60% | DMF, 85°C, 5 h | |
| Hydrazide Formation | 85–90% | Ethanol, reflux, 2 h | |
| Allylation | 70–75% | DMF, K₂CO₃, 60°C | |
| Hydrazone Condensation | 80–85% | Ethanol, H₂SO₄, reflux |
Industrial Scalability Considerations
Q & A
Q. What are the optimized synthetic routes for preparing 4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carbohydrazide?
- Methodology : The compound can be synthesized via condensation reactions between substituted hydrazides and carbonyl-containing intermediates. For example, derivatives of quinoline-3-carbohydrazide (e.g., 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide) react with isatin derivatives in ethanol under reflux (12–14 hours) with catalytic glacial acetic acid. Reaction progress is monitored via TLC, followed by filtration, washing, and recrystallization in ethanol to achieve yields of 79–83% .
- Critical Parameters :
- Solvent choice (ethanol balances solubility and reactivity).
- Acid catalysis (glacial acetic acid enhances imine formation).
- Temperature control (reflux prevents side reactions like hydrolysis).
Q. How do substituents on the hydrazide or isatin moieties influence the compound’s physicochemical properties?
- Methodology : Substituent effects are studied via systematic synthesis of analogs (e.g., fluoro, chloro, or methoxy groups). For instance, introducing a fluoro group at the quinoline 8-position (as in compound 2b ) increases polarity, evidenced by altered melting points (272–275°C vs. 305–308°C for non-fluorinated analogs) and shifts in IR carbonyl stretches (1708 cm⁻¹ vs. 1705 cm⁻¹) .
- Analytical Tools :
- IR Spectroscopy : Monitors changes in N–H and C=O stretches.
- NMR : Chemical shifts in aromatic protons (e.g., δ 8.53 ppm for fluorine-substituted 2b ) reveal electronic effects .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., δ 13.66 ppm for amide N–H in 2a ) and carbon types (e.g., 161.47 ppm for C=O).
- IR Spectroscopy : Identifies functional groups (e.g., 1705 cm⁻¹ for C=O).
- Mass Spectrometry : Confirms molecular weight (e.g., m/z = 443 [M+1] for 2a ) .
- Advanced Validation :
Computational tools (e.g., DFT simulations) cross-validate spectral data, as highlighted in chemical software applications .
- Advanced Validation :
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Recrystallization : Ethanol is preferred due to moderate polarity, yielding high-purity solids (e.g., 79–83% recovery) .
- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane gradients resolves polar byproducts.
- Purity Assessment :
HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for biological assays .
- Purity Assessment :
Q. How is the compound’s antimicrobial activity evaluated in preliminary screens?
- Methodology :
- MIC Assays : Test against Staphylococcus aureus or Mycobacterium tuberculosis using serial dilutions (e.g., 0.5–128 µg/mL). Activity is linked to electron-withdrawing substituents (e.g., fluoro in 2b shows MIC = 8 µg/mL vs. S. aureus) .
- Positive Controls : Compare to standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying pH and temperature. For example, acid catalysis accelerates imine formation via protonation of the carbonyl oxygen .
- Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.
Q. How can quantitative structure-activity relationship (QSAR) models predict biological activity?
- Methodology :
- Descriptor Calculation : Use software (e.g., COMSOL, Schrödinger) to compute logP, polar surface area, and H-bond donors.
- Regression Analysis : Corrogate substituent electronic parameters (Hammett σ) with MIC values. For instance, electron-withdrawing groups enhance antitubercular activity (R² = 0.89 in 4b ) .
Q. How are contradictions between computational predictions and experimental data resolved?
- Methodology :
- Orthogonal Validation : Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts.
- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s methods) to identify overlooked intermediates .
- Case Study :
Discrepancies in yield predictions (e.g., 70% experimental vs. 85% simulated) may arise from solvent effects not modeled in DFT .
- Case Study :
Q. What in silico approaches identify potential biological targets for this compound?
- Methodology :
Q. How can AI-driven platforms optimize reaction conditions for novel derivatives?
- Methodology :
- Active Learning : Train models on historical data (e.g., solvent polarity vs. yield) to propose optimal conditions.
- High-Throughput Screening : Use robotic systems to test AI-predicted conditions (e.g., DMF at 80°C increases yield by 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
